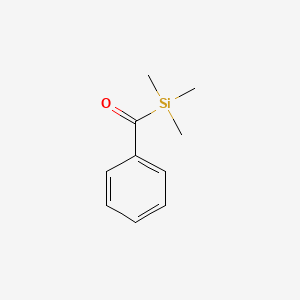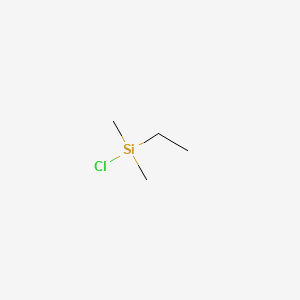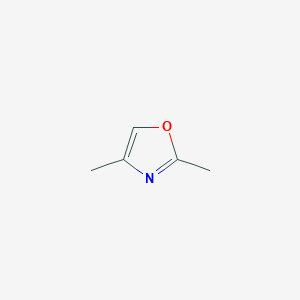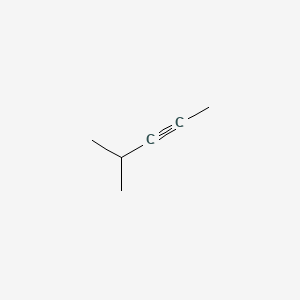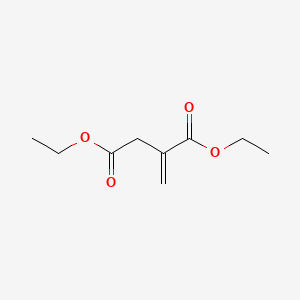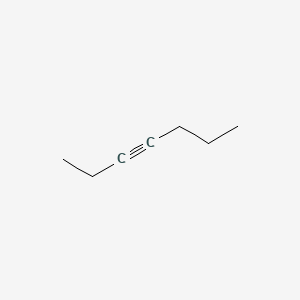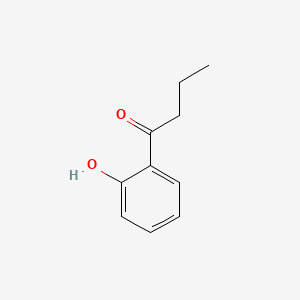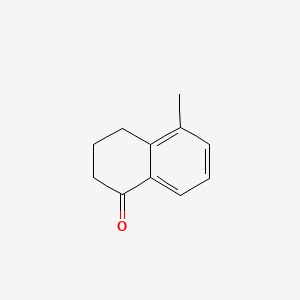
5-甲基-1-四氢萘酮
概述
描述
5-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .
Synthesis Analysis
The synthesis of 5-Methyl-1-tetralone involves several steps. One method involves the oxidation of 1,2,3,4-tetrahydronaphthalene, which gradually forms the 1-hydroperoxide with atmospheric oxygen . Another method involves Friedel-Crafts reactions, where the starting compound 4-phenylbutanoic acid is converted into 1-tetralone . The transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone has also been reported .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-tetralone consists of a benzene ring fused with a cyclohexanone . The molecular weight of this compound is 160.21 g/mol .Chemical Reactions Analysis
5-Methyl-1-tetralone can undergo various chemical reactions. For instance, it can participate in the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . It can also be involved in the formation of hydroxy ketone .Physical And Chemical Properties Analysis
5-Methyl-1-tetralone is a colorless oil with a faint odor . It has a molecular weight of 160.21 g/mol . The compound is insoluble in water but soluble in organic solvents .科学研究应用
1-萘酚的合成
5-甲基-1-四氢萘酮: 用于通过芳构化合成1-萘酚。 此过程通常涉及在200至450°C的温度范围内与铂催化剂接触 。1-萘酚作为各种杀虫剂(包括甲萘威)和β受体阻滞剂(如普萘洛尔)的起始原料。
药物合成砌块
5-甲基-1-四氢萘酮的衍生物是合成治疗功能化合物的重要砌块。 这些包括一些抗生素,抗抑郁药和乙酰胆碱酯酶抑制剂,它们在治疗阿尔茨海默病方面有效 。它们还在具有抗肿瘤活性的生物碱的创建中发挥作用。
有机合成
取代的四氢萘酮,例如5-甲基-1-四氢萘酮,具有高度反应性,适合用作各种合成杂环化合物的起始原料。 它们的反应性使它们在药物合成中具有价值,并且是许多天然产物及其衍生物的前体 。
羟基酮的制备
5-甲基-1-四氢萘酮: 用于制备羟基酮,羟基酮是一种在有机化学中具有多种应用的化合物,可以是更复杂分子的前体 。
对映选择性分离
5-甲基-1-四氢萘酮: 已用于茚满,四氢萘和苯并亚庚烷衍生物的对映选择性分离。 这是在毛细管电泳中存在手性添加剂的情况下实现的,毛细管电泳是一种通过其电荷和摩擦力分离离子物种的技术 。
化学研究和教育
作为通过化学供应商提供的化合物,5-甲基-1-四氢萘酮被提供给早期发现研究人员。 它是用于教育目的和开发新的合成方法的稀有和独特化学品集合的一部分 。
作用机制
Target of Action
It is known that tetralone derivatives, such as 5-methyl-1-tetralone, often interact with various enzymes and receptors in the body due to their aromatic nature .
Mode of Action
It is known that 1-tetralone, a closely related compound, can react with amines to form oximes or hydrazones . This suggests that 5-Methyl-1-tetralone may also undergo similar reactions. The reaction with amines is essentially irreversible and results in the formation of a new compound .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The molecular weight of 5-methyl-1-tetralone is 1602124 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in the structure and function of target molecules .
安全和危害
未来方向
生化分析
Cellular Effects
5-Methyl-1-tetralone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells. This compound can also impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior and physiology .
Molecular Mechanism
The molecular mechanism of 5-Methyl-1-tetralone involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, 5-Methyl-1-tetralone can form reversible hemiketals with oxygen, leading to changes in enzyme activity and metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1-tetralone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1-tetralone can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. These temporal changes are crucial for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Methyl-1-tetralone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. Understanding the dosage-dependent effects of 5-Methyl-1-tetralone is essential for determining its therapeutic potential and safety profile .
Metabolic Pathways
5-Methyl-1-tetralone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the activity of key enzymes, such as those involved in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for cell survival and function. The compound’s effects on metabolic pathways highlight its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methyl-1-tetralone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 5-Methyl-1-tetralone is crucial for elucidating its biological activity and potential therapeutic applications .
属性
IUPAC Name |
5-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCYRGGMARDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052438 | |
| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6939-35-1 | |
| Record name | 5-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


